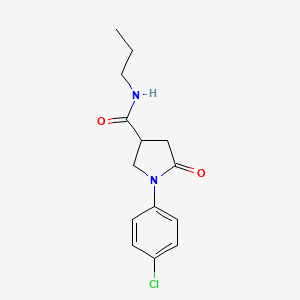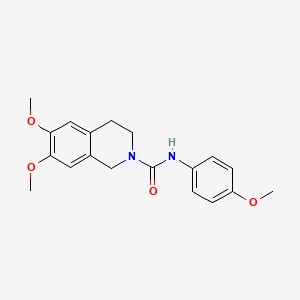![molecular formula C11H14ClNO4S2 B5041701 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5041701.png)
8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a spirocyclic framework with a sulfonyl group attached to a chlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The spirocyclic structure allows for potential ring-opening and ring-closing reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of sulfonamide derivatives, while oxidation may produce sulfone compounds.
Applications De Recherche Scientifique
8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets through its sulfonyl and spirocyclic moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the sulfonyl and chlorothiophene groups.
8-(5-Bromo-2-thienyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane: A similar compound with a bromo substituent instead of chloro.
8-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane: Another variant with a different aromatic substituent.
Uniqueness
The uniqueness of 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[45]decane lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
8-(5-chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCENSHFSCMBNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5041625.png)
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5041642.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5041650.png)

![(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide](/img/structure/B5041656.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5041663.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5041664.png)
![1-[(2-fluorophenyl)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide](/img/structure/B5041674.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5041689.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5041692.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B5041695.png)
![5-Acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5041704.png)
![2-ethyl-N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B5041715.png)
